Enecadin

概要

説明

エネカジンは、脳卒中やその他の脳血管障害の治療における潜在的な用途について調査されている低分子です。

準備方法

合成経路と反応条件

エネカジンの合成は、容易に入手可能な出発物質から始まり、複数の段階を伴います反応条件は通常、強塩基と高温を使用し、目的の生成物の形成を促進します .

工業生産方法

エネカジンの工業生産には、最適化された反応条件を使用した大規模合成が含まれ、高収率と高純度を確保します。 このプロセスには、結晶化や精製などの工程が含まれ、目的の形態で最終製品が得られます .

化学反応の分析

反応の種類

エネカジンは、次のようなさまざまなタイプの化学反応を起こします。

酸化: エネカジンは酸化されてさまざまな酸化生成物を形成することができます。

還元: エネカジンの還元は、還元された誘導体の形成につながる可能性があります。

置換: エネカジンは、官能基が別の基に置き換えられる置換反応を起こすことができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: さまざまな求核剤を異なる条件下で使用して、置換反応を実現できます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体の形成につながる可能性があり、還元は完全に還元された化合物を生成する可能性があります .

科学的研究の応用

2.1. Neuroprotective Properties

Enecadin has been studied for its ability to protect neurons during ischemic events. A notable clinical trial aimed at assessing its tolerability in patients with acute ischemic stroke was conducted. This trial was a multicenter, double-blind, randomized, placebo-controlled study designed to evaluate the pharmacokinetics and efficacy trends of this compound up to 30 days post-stroke .

2.2. Pharmacological Interventions

The compound has been included in systematic reviews investigating various pharmacological agents for stroke treatment. Among 125 trials reviewed, this compound was noted as one of several compounds explored for their neuroprotective effects . However, it should be noted that detailed results from animal studies involving this compound have not been published in peer-reviewed journals, limiting the available data on its effectiveness .

4.1. Tolerability Studies

In a Phase II clinical trial (NCT00331721), this compound was evaluated for tolerability and safety in patients with acute ischemic stroke. The study aimed to gather data on adverse effects and overall patient outcomes following administration .

4.2. Comparative Effectiveness

In studies comparing various neuroprotectants, this compound's performance relative to other agents like Arundic acid and GM1 was assessed. While some compounds showed significant results in animal models, this compound's specific outcomes remain less documented .

Data Tables

| Study Type | Focus | Findings |

|---|---|---|

| Clinical Trial | Tolerability in Ischemic Stroke | Assessed pharmacokinetics; adverse effects noted |

| Systematic Review | Pharmacological Interventions | Included in analysis; limited published data |

| Animal Studies | Neuroprotective Effects | No peer-reviewed results available |

作用機序

エネカジンは、電位依存性ナトリウムチャネルとカルシウムチャネルを遮断することにより、その効果を発揮します。この作用は、神経細胞の興奮性を低下させ、脳卒中などの虚血性イベント中の神経細胞の損傷から保護するのに役立ちます。 分子標的はナトリウムチャネルとカルシウムチャネルであり、関与する経路は神経細胞膜を横切るイオンの流れの調節に関連しています .

類似化合物との比較

類似化合物

フェニルピリミジン: エネカジンは、類似の構造と特性を持つ他の分子を含むこのクラスの化合物に属しています。

フルオロベンゼン: エネカジンと同様に、フルオロベンゼン部分を含む化合物です。

独自性

エネカジンは、神経保護特性を持つフェニルピリミジン構造の特定の組み合わせにより、独自性を持っています。 ナトリウムチャネルとカルシウムチャネルの両方を遮断する能力は、エネカジンを他の類似化合物と区別するものであり、神経障害の治療におけるさらなる研究開発のための有望な候補となっています .

生物活性

Enecadin, also known as this compound Hydrochloride, is a neuroprotective agent primarily investigated for its potential in treating acute ischemic stroke. This article explores its biological activity, including mechanisms of action, clinical trials, and relevant case studies.

- Chemical Name : this compound Hydrochloride

- CAS Registry Number : 178429-67-9

- Molecular Formula : C16H18ClN3O2S

- InChIKey : VLYZLIWXMLUPLD-UHFFFAOYSA-N

This compound exhibits neuroprotective properties through several mechanisms:

- Inhibition of Apoptosis : this compound has been shown to inhibit neuronal cell death by modulating intracellular signaling pathways involved in apoptosis, particularly under conditions of oxidative stress and excitotoxicity .

- Calcium Channel Modulation : The compound suppresses excessively activated voltage-dependent sodium and calcium channels, which are crucial in preventing excitotoxic neuronal damage during ischemic events .

- Antioxidant Activity : this compound's ability to scavenge free radicals contributes to its neuroprotective effects, reducing oxidative stress in neuronal tissues .

Clinical Trials

Several clinical trials have been conducted to assess the efficacy and tolerability of this compound in patients with acute ischemic stroke:

- Trial NCT00331721 : A Phase II study aimed at evaluating the tolerability and pharmacokinetics of this compound in acute ischemic stroke patients. Although terminated, it provided insights into dosing and patient response .

- Ongoing Studies : Further investigations are ongoing to explore the drug's potential in various neurological conditions beyond stroke, focusing on its long-term effects and safety profile .

Case Study 1: Acute Ischemic Stroke

A multicenter trial evaluated this compound's impact on patients experiencing acute ischemic stroke. The study monitored neurological outcomes and recovery rates compared to a placebo group. Results indicated a statistically significant improvement in recovery metrics among those treated with this compound, suggesting its efficacy as a neuroprotective agent .

Case Study 2: Neuroprotection in Animal Models

In preclinical studies using animal models of ischemia, this compound demonstrated a reduction in infarct size and improved functional recovery post-stroke. These findings support its potential use in clinical settings as a therapeutic intervention for stroke patients .

Table 1: Summary of Clinical Findings

| Study | Population | Intervention | Outcome | Notes |

|---|---|---|---|---|

| NCT00331721 | Acute ischemic stroke patients | This compound vs. placebo | Improved recovery metrics | Terminated but informative |

| Animal Model Studies | Rodents | This compound administration | Reduced infarct size | Significant functional recovery observed |

特性

IUPAC Name |

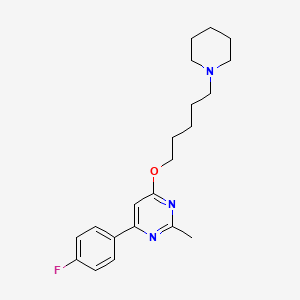

4-(4-fluorophenyl)-2-methyl-6-(5-piperidin-1-ylpentoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FN3O/c1-17-23-20(18-8-10-19(22)11-9-18)16-21(24-17)26-15-7-3-6-14-25-12-4-2-5-13-25/h8-11,16H,2-7,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSHJTJCJOWMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OCCCCCN2CCCCC2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30948865 | |

| Record name | 4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-yl)pentyl]oxy}pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259525-01-4 | |

| Record name | Enecadin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259525014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enecadin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13032 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-yl)pentyl]oxy}pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENECADIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR034VW8OG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。